Fluorine-Induced Orientation Shift in SAMs on ITO
Fluorination of phenylphosphonic acid (PPA) significantly alters the molecular orientation of the resulting self-assembled monolayer (SAM) on indium tin oxide (ITO) surfaces. Angle-dependent near-edge X-ray absorption fine structure (NEXAFS) spectroscopy revealed that the introduction of fluorine atoms onto the phenyl ring—as in (2,6-difluorophenyl)phosphonic acid—results in a less upright molecular orientation compared to the non-fluorinated phenylphosphonic acid SAM [1]. This change in tilt angle is attributed to a fluorine-induced shift in the binding mode of the phosphonic acid anchor group to the ITO surface, transitioning from predominantly tridentate to a mixture of bidentate and tridentate binding [1].
| Evidence Dimension | Average molecular tilt angle of SAM on ITO |
|---|---|
| Target Compound Data | Less upright orientation (specific tilt angle increase relative to PPA, exact value not numerically reported in abstract but qualitatively established as 'less upright') [1]. |
| Comparator Or Baseline | Phenylphosphonic acid (PPA): More upright orientation. |
| Quantified Difference | Qualitative difference in orientation; a measurable shift in tilt angle associated with a change in binding mode from tridentate (PPA) to mixed bidentate/tridentate (fluorinated) [1]. |
| Conditions | Self-assembled monolayers on indium tin oxide (ITO) substrates, characterized via angle-dependent NEXAFS spectroscopy and density functional theory (DFT) calculations [1]. |
Why This Matters
Molecular orientation directly impacts the effective work function shift and charge injection barrier at the electrode-organic semiconductor interface, making this compound distinct from non-fluorinated analogs for precise interfacial electronic tuning.
- [1] Gliboff, M., et al. Competing Effects of Fluorination on the Orientation of Aromatic and Aliphatic Phosphonic Acid Monolayers on Indium Tin Oxide. The Journal of Physical Chemistry C. 2013, 117 (32), 16565–16574. View Source
